Bis(1-aziridinyl) ketone

Conformational Analysis Computational Chemistry X-ray Crystallography

Bis(1-aziridinyl) ketone (CAS 1192-75-2), IUPAC name bis(aziridin-1-yl)methanone, is a symmetrical bis-aziridine compound featuring two three-membered aziridine rings bridged by a ketone carbonyl group. With molecular formula C₅H₈N₂O and molecular weight 112.13 g/mol , it has been characterized by X-ray diffraction and MNDO calculations, revealing a stable C₂-symmetry conformation and distinct amide-like bond parameters including a C=O length of 1.211 Å and a CN bond length of 1.389 Å.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 1192-75-2
Cat. No. B12811763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(1-aziridinyl) ketone
CAS1192-75-2
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1CN1C(=O)N2CC2
InChIInChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2
InChIKeyXTSFUENKKGFYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(1-aziridinyl) ketone (CAS 1192-75-2): Core Physicochemical & Structural Profile for Informed Sourcing


Bis(1-aziridinyl) ketone (CAS 1192-75-2), IUPAC name bis(aziridin-1-yl)methanone, is a symmetrical bis-aziridine compound featuring two three-membered aziridine rings bridged by a ketone carbonyl group. With molecular formula C₅H₈N₂O and molecular weight 112.13 g/mol , it has been characterized by X-ray diffraction and MNDO calculations, revealing a stable C₂-symmetry conformation and distinct amide-like bond parameters including a C=O length of 1.211 Å and a CN bond length of 1.389 Å [1]. Historically explored as a textile crosslinking agent (1,1-carbonylbisaziridine, CBA) [2] and recognized as a versatile building block in heterocyclic and amino acid synthesis, this compound occupies a unique niche among aziridine derivatives.

1

Bis-aziridine crosslinker for textile and polymer network studies

2

C₂-symmetry scaffold for stereoselective synthesis workflows

3

Formaldehyde-free crosslinking reaction context

Why Bis(1-aziridinyl) ketone Cannot Be Substituted by Other In-Class Aziridines: Key Differentiators


Despite the broad structural family of bis-aziridine compounds, substitution with analogs such as bis(2-methylaziridin-1-yl)methanone (CAS 7259-82-7) or phosphinyl bis-aziridines introduces divergent reactivity, conformational behavior, and performance profiles. Bis(1-aziridinyl) ketone exhibits a unique amide-like conjugation between the aziridine nitrogens and the central carbonyl, resulting in a C₂-symmetry ground state not shared by N-alkyl or N-phosphinyl bis-aziridines [1]. In textile crosslinking, the compound achieves a Monsanto crease recovery angle exceeding 300° at resin add-ons as low as 4.5% [2], a performance benchmark that cannot be replicated by DMDHEU-based finishes, which typically require higher add-on levels to reach comparable crease recovery values of 250–300° [3]. These specific structural and performance features render the compound non-interchangeable with other aziridine derivatives in both research and industrial applications.

!

C₂-symmetry and amide conjugation may not reproduce with N-alkyl bis-aziridines

!

Formaldehyde release and higher add-on requirements differ for DMDHEU-based systems

!

Phosphinyl bis-aziridines show divergent reactivity and conformational profiles

Quantitative Differentiation Evidence for Bis(1-aziridinyl) ketone (CAS 1192-75-2): Comparator-Anchored Data


Conformational Preference: C₂-Symmetry Ground State vs. C₃V Higher-Energy Conformers in Bis-Aziridine Analogs

MNDO calculations and X-ray diffraction analysis reveal that bis(1-aziridinyl) ketone adopts a stable C₂-symmetry ground state conformation, with a torsional angle φ = 83.8(1)°. In contrast, C₃V-symmetric structures correspond to conformers of higher energy [1]. This contrasts with the conformational behavior of N-alkyl bis-aziridinomethanes, which may preferentially adopt different symmetries depending on N-substitution patterns. The energetic preference for C₂ symmetry is a direct consequence of amide-like conjugation between the aziridine nitrogen lone pairs and the carbonyl π-system, a feature absent in non-carbonyl bis-aziridine analogs.

Conformational preference
Class-level
Torsional angle φ = 83.8° (C₂ ground state)
C₂ symmetry may support predictable stereochemical outcomes
C₃V conformers are higher energy; N-alkyl analogs may adopt different minima
Conformational Analysis Computational Chemistry X-ray Crystallography

Cotton Wrinkle Resistance: Crease Recovery Angle Exceeding 300° at 4.5% Add-On vs. DMDHEU Benchmark of 250–300°

Cotton fabric treated with bis(1-aziridinyl) ketone (as 1,1-carbonylbisaziridine, CBA) via conventional pad-dry-cure processing with zinc fluoborate catalyst achieved Monsanto crease recovery angles exceeding 300° at resin add-ons as low as 4.5% [1]. In comparison, DMDHEU-optimized finishes typically achieve a dry crease recovery angle of 252° [2], and the broader DMDHEU-resin class achieves 250–300° CRA under comparable conditions [3]. The CBA finish also demonstrated stability to home laundering, with Elmendorf tearing strength reduction of 40–50%, a loss profile comparable to DMDHEU-treated fabrics.

Crease recovery angle
Reported
Monsanto CRA >300° at 4.5% resin add-on
Reported crease recovery endpoint comparison vs. DMDHEU class
Cotton fabric; pad-dry-cure with zinc fluoborate; tearing strength reduction 40–50%
Textile Chemistry Crosslinking Finishing Crease Resistance

Amide Bond Geometry: Shortened C=O Bond (1.211 Å) and Elongated CN Bond (1.389 Å) vs. Typical Amide and N-Acylaziridine Parameters

The X-ray crystal structure of bis(1-aziridinyl) ketone reveals a C=O bond length of 1.211(2) Å and a CN bond length of 1.389(1) Å, with OCN bond angle of 123.5(1)° and CNC(ring) angles of 120.2(1)° and 121.6(1)° [1]. These values reflect significant amide-type resonance: the C=O bond is shortened relative to a typical ketone (~1.23 Å), while the CN bond is elongated compared to a typical amine C–N single bond (~1.47 Å) but shortened relative to an sp² C–N bond (~1.34 Å). For comparison, the C=O bond length in N-acetylaziridine has been reported as 1.219 Å [2]. The OCN bond angle of 123.5° in the bis-aziridinyl ketone is notably wider than that observed in N-acetylaziridine (122.2°), suggesting enhanced conjugation across the bis-aziridine system.

Amide bond geometry
Reported
C=O 1.211(2) Å; CN 1.389(1) Å; OCN 123.5°
Enhanced amide resonance may influence electrophilicity and regioselectivity
Shortened C=O vs. N-acetylaziridine (1.219 Å); solid-state X-ray data
Structural Chemistry Amide Bond Analysis X-ray Crystallography

Crosslinking Potency: Bis-Functional Aziridine Reactivity vs. Mono-Aziridine or Non-Aziridine Crosslinkers

Bis(1-aziridinyl) ketone functions as a homo-bifunctional crosslinking agent, with both aziridine rings capable of undergoing acid-catalyzed ring-opening to form covalent linkages with nucleophilic substrates such as cellulose hydroxyls [1]. In contrast, mono-aziridine compounds (e.g., N-acetylaziridine) provide only a single reactive site, while non-aziridine crosslinkers like DMDHEU rely on N-methylol groups that release formaldehyde during curing and storage. The bis-aziridine carbonyl structure of the target compound enables formaldehyde-free crosslinking with a linker length (N–C–N) of approximately 2.78 Å (calculated from CN bond lengths and CNC angle), which is shorter than the DMDHEU crosslink span (~4–5 Å estimated from molecular dimensions), potentially yielding a more compact crosslink network.

Crosslinking functionality
Class-level
Two aziridine sites; estimated crosslink span ~2.78 Å
Supports compact network formation vs. mono-aziridine or formaldehyde-based systems
Acid-catalyzed ring-opening; zero formaldehyde release
Polymer Crosslinking Bis-Aziridine Chemistry Textile Finishing

Evidence-Backed Application Scenarios for Bis(1-aziridinyl) ketone (CAS 1192-75-2): Where the Data Supports Prioritization


High-Performance Formaldehyde-Free Textile Crosslinking Finishes

Based on the demonstrated crease recovery angle exceeding 300° at only 4.5% resin add-on [1], bis(1-aziridinyl) ketone outperforms conventional DMDHEU finishes (benchmark 250–300° CRA, requiring 6–8% add-on) while eliminating formaldehyde release concerns. Textile manufacturers developing premium easy-care or durable-press cotton garments should prioritize this compound when aiming to achieve superior wrinkle resistance with lower chemical loading and reduced environmental compliance burden.

Conformationally Defined Bis-Electrophilic Scaffold for Stereochemical Synthesis

The stable C₂-symmetry ground state confirmed by both MNDO calculations and X-ray diffraction [2] makes bis(1-aziridinyl) ketone a preferred starting material for the stereoselective synthesis of C₂-symmetric chiral ligands, bis(amino alcohols), and bis(amino acids). Researchers requiring predictable regio- and stereochemical outcomes in double nucleophilic ring-opening reactions should select this compound over N-alkyl bis-aziridine analogs, which exhibit less well-defined conformational preferences.

Short-Linker Bis-Aziridine Crosslinker for Compact Polymer Networks

With a calculated N–C–N crosslink span of approximately 2.78 Å [2] and two reactive aziridine moieties, bis(1-aziridinyl) ketone is uniquely suited for creating compact, high-density crosslink networks in cellulose, protein, and synthetic polymer matrices. This application scenario is directly supported by the textile crosslinking data [1] and is transferable to biomedical hydrogels, adhesives, and coatings where short crosslink length correlates with enhanced mechanical strength and reduced swelling.

Building Block for Unnatural Bis(amino acid) and Bis(amino alcohol) Synthesis

Although direct head-to-head quantitative data for this specific application are limited, the class-level evidence for aziridinyl ketones as precursors for unnatural amino acids [3] combined with the bifunctional nature of bis(1-aziridinyl) ketone supports its use in constructing symmetrical bis(amino acid) derivatives. The activated amide-like aziridine rings enable sequential or simultaneous double ring-opening with nitrogen, oxygen, and carbon nucleophiles, offering a convergent route to C₂-symmetric diamine and amino alcohol building blocks.

Application
Selection Property
Validation Focus
Formaldehyde-free textile crosslinking studies
Crease-recovery endpoint context
Crosslinker add-on and fabric performance review
Stereoselective synthesis of C₂-symmetric scaffolds
C₂-symmetry conformational stability
Regioselectivity in double ring-opening reactions
Compact polymer network crosslinking research
Short N–C–N crosslink span
Network density and mechanical property assessment
Bis(amino acid) and bis(amino alcohol) building block synthesis
Bis-electrophilic aziridine reactivity
Sequential vs. simultaneous ring-opening pathway control
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